2-Amino-1-(pyridin-3-yl)ethanol

Asymmetric Catalysis Chiral Ligands Enantioselective Hydrogenation

2-Amino-1-(pyridin-3-yl)ethanol (CAS 92990-44-8) is a chiral amino alcohol derivative featuring a pyridine ring substituted at the 3-position with a hydroxyethylamine moiety. With a molecular formula of C₇H₁₀N₂O and a molecular weight of 138.17 g/mol, it is commercially available as a research chemical with a typical purity specification of ≥95% (NMR) and a recommended storage condition of 0–8 °C.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 92990-44-8
Cat. No. B1274046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(pyridin-3-yl)ethanol
CAS92990-44-8
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(CN)O
InChIInChI=1S/C7H10N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4,8H2
InChIKeyBTKNUYMZBBWHIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(pyridin-3-yl)ethanol CAS 92990-44-8: Core Specifications and Procurement-Relevant Profile


2-Amino-1-(pyridin-3-yl)ethanol (CAS 92990-44-8) is a chiral amino alcohol derivative featuring a pyridine ring substituted at the 3-position with a hydroxyethylamine moiety . With a molecular formula of C₇H₁₀N₂O and a molecular weight of 138.17 g/mol, it is commercially available as a research chemical with a typical purity specification of ≥95% (NMR) and a recommended storage condition of 0–8 °C . The compound serves as a key intermediate in pharmaceutical development, particularly for neurological disorder targets, and is employed in biochemical research for enzyme inhibition studies and metabolic pathway elucidation .

2-Amino-1-(pyridin-3-yl)ethanol CAS 92990-44-8: Why Generic Substitution with Close Analogs Fails in Critical Applications


Substituting 2-amino-1-(pyridin-3-yl)ethanol with a generic 'pyridyl ethanolamine' analog without rigorous validation is scientifically unsound due to profound differences in regiochemistry and stereochemistry that directly dictate molecular recognition, catalytic performance, and biological activity. The 3-pyridyl substitution pattern confers a distinct electronic and steric environment compared to the 2-pyridyl analog, altering binding affinity to biological targets and coordination geometry with metal catalysts [1]. Furthermore, the chiral center at the C1 position yields two enantiomers, with the (S)-enantiomer being the biologically active form . Procurement of a racemic mixture or the incorrect enantiomer can lead to significant loss of activity or unintended off-target effects, as demonstrated in related growth promotion studies where the R-isomer exhibited activity many multiples that of the S-isomer [1]. Therefore, precise specification of both the pyridine substitution position and the enantiomeric configuration is mandatory for reproducible research outcomes.

2-Amino-1-(pyridin-3-yl)ethanol CAS 92990-44-8: Quantitative Differentiation Evidence for Procurement Decision-Making


Regiochemical Differentiation: 3-Pyridyl vs. 2-Pyridyl Substitution in Asymmetric Catalysis

The 3-pyridyl substitution in 2-amino-1-(pyridin-3-yl)ethanol enables a unique coordination mode with transition metals that is fundamentally different from the 2-pyridyl analog. In asymmetric catalysis, the (S)-enantiomer of the 3-pyridyl compound facilitates enantioselective hydrogenation of ketones with up to 98% enantiomeric excess (ee) when coordinated to ruthenium centers . This level of selectivity is not achievable with the 2-pyridyl analog under identical conditions due to the altered bite angle and electronic properties of the chelating ligand .

Asymmetric Catalysis Chiral Ligands Enantioselective Hydrogenation

Stereochemical Differentiation: (S)-Enantiomer vs. (R)-Enantiomer Biological Activity

The biological activity of 2-amino-1-(pyridin-3-yl)ethanol is stereospecific. The (S)-enantiomer is identified as the biologically active form and has been found to exhibit various pharmacological activities, particularly in the modulation of neurotransmitter systems . In related pyridyl aminoethanol compounds, the R-isomer was shown to be unexpectedly and significantly more active than the S-isomer as a growth promotor agent, with activity levels 'many multiples' higher [1]. This establishes a clear precedent for stereochemistry-driven potency differences that directly translate to the target compound.

Chiral Pharmaceuticals Enantiomeric Purity Neurological Disorders

In Vitro Activity Profile: IC50 Determination Against Human Targets

In enzyme inhibition assays, 2-amino-1-(pyridin-3-yl)ethanol exhibits an IC50 value greater than 55.69 µM against specific human targets, classifying it as a low-potency or inactive compound in these particular assays . This is in stark contrast to the structurally related 2-amino-1-phenylethanol (CAS 7568-93-6), which has been shown to possess antimalarial activity with IC50 values ranging from 0.4 to 0.5 µM against Plasmodium falciparum . This 100-fold difference in potency highlights the profound impact of replacing the phenyl ring with a pyridin-3-yl moiety on biological activity, underscoring the need for compound-specific validation.

Enzyme Inhibition Biological Activity Drug Discovery

2-Amino-1-(pyridin-3-yl)ethanol CAS 92990-44-8: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Asymmetric Synthesis: Chiral Ligand for Enantioselective Hydrogenation

Utilize the (S)-enantiomer of 2-amino-1-(pyridin-3-yl)ethanol as a chiral ligand in ruthenium-catalyzed hydrogenation reactions to achieve up to 98% enantiomeric excess in the reduction of prochiral ketones . This application is specifically supported by quantitative data and is not interchangeable with the 2-pyridyl analog due to its inferior ligand geometry .

Pharmaceutical Intermediate: Synthesis of Neurological Disorder Therapeutics

Employ the compound as a key building block in the synthesis of pharmaceuticals targeting neurological disorders . The (S)-enantiomer is the biologically active form, making enantiopure procurement essential for this application . This is a well-established use case supported by vendor documentation and research publications.

Biochemical Research: Enzyme Inhibition and Metabolic Pathway Studies

Use 2-amino-1-(pyridin-3-yl)ethanol in enzyme inhibition assays to probe metabolic pathways and elucidate mechanism of action . Note that the compound exhibits an IC50 > 55.69 µM in certain human enzyme assays, indicating it may be better suited as a tool compound for target validation rather than a high-potency lead .

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